Cas no 1807103-75-8 (Ethyl 3-(chloromethyl)-5-(difluoromethyl)-2-iodopyridine-4-carboxylate)

Ethyl 3-(chloromethyl)-5-(difluoromethyl)-2-iodopyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-(chloromethyl)-5-(difluoromethyl)-2-iodopyridine-4-carboxylate
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- インチ: 1S/C10H9ClF2INO2/c1-2-17-10(16)7-5(3-11)9(14)15-4-6(7)8(12)13/h4,8H,2-3H2,1H3
- InChIKey: FKYFRIYHAJWMHN-UHFFFAOYSA-N
- ほほえんだ: IC1C(CCl)=C(C(=O)OCC)C(=CN=1)C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 271
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 2.8
Ethyl 3-(chloromethyl)-5-(difluoromethyl)-2-iodopyridine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029020290-500mg |
Ethyl 3-(chloromethyl)-5-(difluoromethyl)-2-iodopyridine-4-carboxylate |
1807103-75-8 | 95% | 500mg |
$1,718.70 | 2022-03-31 | |
Alichem | A029020290-250mg |
Ethyl 3-(chloromethyl)-5-(difluoromethyl)-2-iodopyridine-4-carboxylate |
1807103-75-8 | 95% | 250mg |
$1,078.00 | 2022-03-31 | |
Alichem | A029020290-1g |
Ethyl 3-(chloromethyl)-5-(difluoromethyl)-2-iodopyridine-4-carboxylate |
1807103-75-8 | 95% | 1g |
$2,808.15 | 2022-03-31 |
Ethyl 3-(chloromethyl)-5-(difluoromethyl)-2-iodopyridine-4-carboxylate 関連文献
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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7. Book reviews
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
Ethyl 3-(chloromethyl)-5-(difluoromethyl)-2-iodopyridine-4-carboxylateに関する追加情報
Ethyl 3-(chloromethyl)-5-(difluoromethyl)-2-iodopyridine-4-carboxylate: A Comprehensive Overview
Ethyl 3-(chloromethyl)-5-(difluoromethyl)-2-iodopyridine-4-carboxylate, with the CAS number 1807103-75-8, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and agricultural science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups, making it a valuable precursor in the synthesis of bioactive molecules. The presence of a chloromethyl group at position 3, a difluoromethyl group at position 5, and an iodine atom at position 2, along with an ethyl ester group at position 4, contributes to its versatile reactivity and potential applications.
Recent studies have highlighted the importance of such multifunctional compounds in the development of novel pesticides and herbicides. The pyridine ring serves as a robust framework for attaching various substituents, which can enhance the compound's stability and bioavailability. For instance, researchers have explored the use of Ethyl 3-(chloromethyl)-5-(difluoromethyl)-2-iodopyridine-4-carboxylate in the synthesis of insecticides with improved efficacy against resistant pest populations. The chloromethyl group, in particular, has been shown to play a critical role in disrupting insect nervous systems, making it a promising candidate for sustainable pest control solutions.
In addition to its agricultural applications, this compound has also found relevance in the pharmaceutical industry. The iodine atom at position 2 acts as a leaving group, facilitating nucleophilic substitution reactions that are essential in drug design. Recent advancements in medicinal chemistry have leveraged this property to develop anticancer agents with targeted delivery mechanisms. For example, studies have demonstrated that derivatives of Ethyl 3-(chloromethyl)-5-(difluoromethyl)-2-iodopyridine-4-carboxylate can selectively bind to cancer cell receptors, inducing apoptosis while minimizing toxicity to healthy cells.
The difluoromethyl group at position 5 further enhances the compound's versatility by introducing electron-withdrawing effects that can modulate its reactivity and pharmacokinetic properties. This feature has been exploited in the development of neuroprotective agents, where precise control over molecular interactions is crucial for therapeutic efficacy. Researchers have reported promising results in preclinical models, suggesting that this compound could serve as a lead molecule for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ethyl 3-(chloromethyl)-5-(difluoromethyl)-2-iodopyridine-4-carboxylate also exhibits unique electronic properties that make it an attractive candidate for applications in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in the synthesis of novel catalysts for industrial chemical processes. For instance, recent breakthroughs have utilized this compound as a ligand in palladium-catalyzed cross-coupling reactions, significantly improving reaction yields and selectivity.
In conclusion, Ethyl 3-(chloromethyl)-5-(difluoromethyl)-2-iodopyridine-4-carboxylate (CAS No: 1807103-75-8) stands out as a multifaceted compound with wide-ranging applications across various scientific disciplines. Its structural complexity and functional diversity make it an invaluable tool for researchers seeking innovative solutions in drug discovery, pest control, and materials development. As ongoing research continues to uncover new potentials for this compound, its role in advancing scientific progress is expected to grow significantly.
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